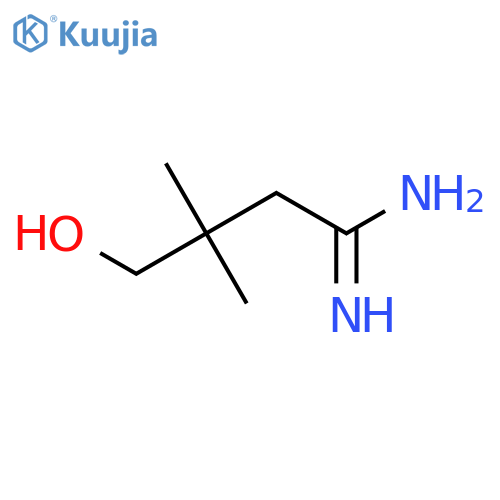

Cas no 2228162-48-7 (4-Hydroxy-3,3-dimethylbutanimidamide)

4-Hydroxy-3,3-dimethylbutanimidamide 化学的及び物理的性質

名前と識別子

-

- EN300-1812387

- 4-hydroxy-3,3-dimethylbutanimidamide

- 2228162-48-7

- 4-Hydroxy-3,3-dimethylbutanimidamide

-

- インチ: 1S/C6H14N2O/c1-6(2,4-9)3-5(7)8/h9H,3-4H2,1-2H3,(H3,7,8)

- InChIKey: JWOZYQOSZMGVLG-UHFFFAOYSA-N

- SMILES: OCC(C)(C)CC(=N)N

計算された属性

- 精确分子量: 130.110613074g/mol

- 同位素质量: 130.110613074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 2

- 重原子数量: 9

- 回転可能化学結合数: 3

- 複雑さ: 110

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: -0.3

- トポロジー分子極性表面積: 70.1Ų

4-Hydroxy-3,3-dimethylbutanimidamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1812387-5.0g |

4-hydroxy-3,3-dimethylbutanimidamide |

2228162-48-7 | 5g |

$3935.0 | 2023-06-03 | ||

| Enamine | EN300-1812387-0.5g |

4-hydroxy-3,3-dimethylbutanimidamide |

2228162-48-7 | 0.5g |

$1302.0 | 2023-06-03 | ||

| Enamine | EN300-1812387-2.5g |

4-hydroxy-3,3-dimethylbutanimidamide |

2228162-48-7 | 2.5g |

$2660.0 | 2023-06-03 | ||

| Enamine | EN300-1812387-0.25g |

4-hydroxy-3,3-dimethylbutanimidamide |

2228162-48-7 | 0.25g |

$1249.0 | 2023-06-03 | ||

| Enamine | EN300-1812387-0.05g |

4-hydroxy-3,3-dimethylbutanimidamide |

2228162-48-7 | 0.05g |

$1140.0 | 2023-06-03 | ||

| Enamine | EN300-1812387-1.0g |

4-hydroxy-3,3-dimethylbutanimidamide |

2228162-48-7 | 1g |

$1357.0 | 2023-06-03 | ||

| Enamine | EN300-1812387-0.1g |

4-hydroxy-3,3-dimethylbutanimidamide |

2228162-48-7 | 0.1g |

$1195.0 | 2023-06-03 | ||

| Enamine | EN300-1812387-10.0g |

4-hydroxy-3,3-dimethylbutanimidamide |

2228162-48-7 | 10g |

$5837.0 | 2023-06-03 |

4-Hydroxy-3,3-dimethylbutanimidamide 関連文献

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054

4-Hydroxy-3,3-dimethylbutanimidamideに関する追加情報

Professional Introduction to 4-Hydroxy-3,3-dimethylbutanimidamide (CAS No. 2228162-48-7)

4-Hydroxy-3,3-dimethylbutanimidamide, identified by its Chemical Abstracts Service (CAS) number 2228162-48-7, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in drug discovery and molecular biology research. The presence of both hydroxyl and amide functional groups in its structure suggests a versatile reactivity that could be exploited for various synthetic and biological purposes.

The compound's structure, featuring a 4-hydroxy substituent on a 3,3-dimethylbutanimidamide backbone, positions it as a candidate for further exploration in medicinal chemistry. The hydroxyl group can participate in hydrogen bonding interactions, making it a valuable moiety for designing molecules with specific binding affinities. Meanwhile, the amide functionality is well-known for its role in protein-ligand interactions, often serving as a key pharmacophore in drug development.

In recent years, there has been growing interest in the development of novel imidamide derivatives due to their demonstrated biological activities. Imidamides have been reported to exhibit a range of pharmacological effects, including anti-inflammatory, antiviral, and anticancer properties. The specific substitution pattern in 4-Hydroxy-3,3-dimethylbutanimidamide may contribute to its unique biological profile, making it a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The flexibility offered by the amide group allows for facile derivatization through various chemical reactions such as amidation, hydrolysis, and condensation. This adaptability makes 4-Hydroxy-3,3-dimethylbutanimidamide an attractive starting point for synthesizing novel analogs with enhanced or modified biological activities.

Recent advancements in computational chemistry have enabled the prediction of molecular properties and interactions with high accuracy. These tools have been instrumental in identifying promising candidates for experimental validation. In the case of 4-Hydroxy-3,3-dimethylbutanimidamide, computational studies have suggested that it may interact with specific target proteins involved in disease pathways. This computational evidence provides a strong rationale for conducting further experimental investigations.

The synthesis of 4-Hydroxy-3,3-dimethylbutanimidamide presents an interesting challenge due to the complexity of its structure. However, modern synthetic methodologies have made significant strides in addressing such challenges. Techniques such as multi-step organic synthesis, catalytic transformations, and flow chemistry have all contributed to the efficient preparation of complex molecules like this one. The development of robust synthetic routes is crucial for enabling further exploration of its biological potential.

In the realm of drug discovery, the ability to rapidly screen large libraries of compounds is essential for identifying lead candidates. High-throughput screening (HTS) technologies have revolutionized this process by allowing for the rapid evaluation of thousands of compounds against various biological targets. 4-Hydroxy-3,3-dimethylbutanimidamide could be incorporated into such libraries to assess its activity against relevant targets and pathways.

The compound's unique structural features also make it a valuable tool for mechanistic studies in biochemistry. By investigating how 4-Hydroxy-3,3-dimethylbutanimidamide interacts with biological targets at the molecular level, researchers can gain insights into fundamental biochemical processes. These insights may pave the way for the development of new therapeutic strategies targeting these processes.

Another area where this compound shows promise is in the field of materials science. The combination of functional groups like hydroxyl and amide can influence material properties such as solubility and thermal stability. By exploring these properties, researchers may uncover novel applications for 4-Hydroxy-3,3-dimethylbutanimidamide beyond traditional pharmaceutical uses.

The regulatory landscape surrounding new chemical entities like 4-Hydroxy-3,3-dimethylbutanimidamide is another critical consideration. Ensuring compliance with regulatory requirements is essential for advancing research and eventual commercialization efforts. Collaborative efforts between academia and industry are necessary to navigate these complexities effectively.

In conclusion, 4-Hydroxy-3,3-dimethylbutanimidamide (CAS No. 2228162-48-7) represents a fascinating molecule with diverse potential applications across multiple scientific disciplines. Its unique structural features and predicted biological activities make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play an increasingly important role in advancing scientific knowledge and therapeutic innovation.

2228162-48-7 (4-Hydroxy-3,3-dimethylbutanimidamide) Related Products

- 1968642-97-8(Tert-butyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate)

- 1247131-90-3(4-Hydroxy-6-methylheptanoic acid)

- 941983-36-4(N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide)

- 2680823-11-2(2-(2-chlorophenyl)methyl-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)

- 100117-91-7(Ethyl 4-hydroxy-3-propionylbenzoate)

- 2140866-87-9(N-methyl-3-(4-piperidyl)benzamide;dihydrochloride)

- 1100751-76-5(N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide)

- 2137547-00-1(4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl fluoride)

- 1805089-47-7(3-(Aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-5-carboxylic acid)

- 2229295-60-5(tert-butyl N-2-(2-fluoro-6-methoxyphenyl)-1-oxopropan-2-ylcarbamate)